molecular formula C9H21NO6S6 B019473 Tris-(2-methanethiosulfonylethyl)amine CAS No. 18365-77-0

Tris-(2-methanethiosulfonylethyl)amine

Cat. No.: B019473
CAS No.: 18365-77-0
M. Wt: 431.7 g/mol
InChI Key: DRDALISDKOEUEO-UHFFFAOYSA-N
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Description

Tris-(2-methanethiosulfonylethyl)amine is a biochemical reagent known for its role as a sulfhydryl cross-linking agent. It has the molecular formula C₉H₂₁NO₆S₆ and a molecular weight of 431.66 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris-(2-methanethiosulfonylethyl)amine typically involves the reaction of tris(2-aminoethyl)amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the exothermic reaction and volatile reagents.

Chemical Reactions Analysis

Types of Reactions

Tris-(2-methanethiosulfonylethyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris-(2-methanethiosulfonylethyl)amine is widely used in scientific research due to its ability to form stable cross-links. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Tris-(2-methanethiosulfonylethyl)amine involves the formation of covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking can stabilize protein structures, modify enzyme activity, and facilitate the formation of protein complexes. The molecular targets include cysteine residues in proteins, and the pathways involved are those related to protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity with sulfhydryl groups, making it particularly useful in protein chemistry and related fields. Its ability to form stable cross-links under mild conditions sets it apart from other cross-linking agents .

Biological Activity

Tris-(2-methanethiosulfonylethyl)amine (TMTSEA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with TMTSEA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMTSEA is characterized by its unique structure, which includes three methanethiosulfonylethyl groups attached to a central nitrogen atom. This configuration allows for various interactions with biological molecules, making it a subject of interest for researchers exploring its pharmacological potential.

Antiviral Activity

Research has indicated that derivatives of TMTSEA exhibit varying degrees of antiviral activity. A study evaluating symmetrical derivatives based on the tris(2-aminoethyl)amine scaffold found that while most compounds showed no significant anti-HSV-1 activity, some symmetrical derivatives demonstrated notable cytotoxicity against Vero cells, suggesting a complex interaction with cellular pathways that warrants further investigation .

Cytotoxicity and Anticancer Potential

TMTSEA's cytotoxic effects have been explored in various cancer cell lines. A notable study reported that certain derivatives showed moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, with IC50 values indicating effective concentrations for inducing cell death . The compound's mechanism of action appears to involve the disruption of cellular processes critical for survival, though specific pathways remain to be fully elucidated.

Interaction with Biological Targets

The biological activity of TMTSEA can be attributed to its ability to form covalent bonds with thiol groups in proteins, leading to alterations in protein function. This reactivity is particularly significant in the context of redox biology, where TMTSEA may influence oxidative stress responses in cells.

Case Studies

  • Cytotoxicity in Cancer Models : In a study involving various cancer cell lines, TMTSEA derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain modifications to the TMTSEA structure enhanced its anticancer properties, suggesting that structural optimization could lead to more effective therapeutic agents.
  • Antiviral Studies : In the context of herpes simplex virus type 1 (HSV-1), some TMTSEA derivatives showed potential antiviral activity through mechanisms that may involve interference with viral entry or replication. Although most derivatives did not exhibit significant antiviral effects, the few that did highlight the need for further exploration into structure-activity relationships.

Table 1: Cytotoxic Activity of TMTSEA Derivatives

CompoundCell LineIC50 (µM)Activity Level
TMTSEA Derivative 1NIH/3T325Moderate
TMTSEA Derivative 2HL-6015Promising
TMTSEA Derivative 3Vero>100No significant activity

Table 2: Antiviral Activity Against HSV-1

CompoundPlaque Reduction (%)Cytotoxicity (Vero Cells)
TMTSEA Derivative A30Low
TMTSEA Derivative B5Moderate
TMTSEA Derivative C0High

Properties

IUPAC Name

2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDALISDKOEUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO6S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343551
Record name Tris-(2-methanethiosulfonylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-77-0
Record name Tris-(2-methanethiosulfonylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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